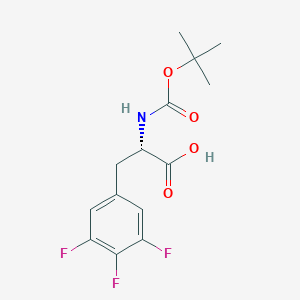

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

Vue d'ensemble

Description

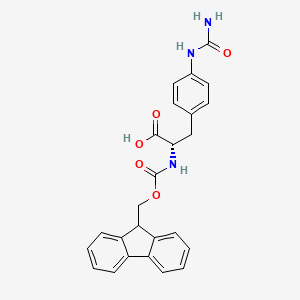

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is a chiral molecule that is likely to be of interest in the field of medicinal chemistry and organic synthesis due to its structural features, which include a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves multi-step procedures starting from readily available starting materials. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, was achieved through esterification, amine protection, and thiol protection, with an overall yield of 67% . Similarly, the synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives involved a Mitsunobu reaction, which is a common method for creating new carbon-heteroatom bonds . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be complex, and their conformational preferences are important for their biological activity and their utility in peptide synthesis. For example, the incorporation of perfluoro-tert-butyl 4-hydroxyproline into peptides resulted in distinct conformational preferences, which were sensitively detected by 19F NMR . The trifluorophenyl group in the compound of interest is likely to influence its molecular conformation and could be studied using similar spectroscopic techniques.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates that can undergo various chemical reactions. The Boc group itself is a common protecting group for amines that can be removed under acidic conditions, allowing for further functionalization of the amino group . The presence of a diazo group in related compounds suggests potential for metal-catalyzed reactions, such as those mediated by silver trifluoroacetate . These reactions could be relevant for the compound if it were to be used in complex synthetic sequences.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by their functional groups and molecular structure. For example, the tert-butoxycarbonyl group increases steric bulk, affecting solubility and reactivity . The trifluorophenyl group is likely to contribute to the acidity of the propanoic acid moiety and could affect the compound's lipophilicity, which is important for its potential medicinal applications. The exact properties of this compound would need to be determined experimentally, but insights from related compounds suggest it would have unique characteristics suitable for further study.

Applications De Recherche Scientifique

Asymmetric Synthesis and Stereochemistry

The compound is involved in asymmetric synthesis processes, particularly in the preparation of pharmacophores, like beta-amino acid derivatives. The enantiomerically enriched forms are achieved through techniques such as asymmetric hydrogenation of enamine esters, highlighting the compound's importance in producing enantiomerically pure substances for pharmaceutical applications (Kubryk & Hansen, 2006).

Polymer Synthesis

This chemical plays a pivotal role in the development of novel polymers. The synthesis of amino acid-based polyacetylenes, employing derivatives of this compound, has been explored. These studies focus on understanding the properties of the formed polymers, opening up possibilities for creating materials with specific, desirable properties (Gao, Sanda, & Masuda, 2003).

Building Blocks in Chemical Synthesis

The compound serves as a building block in chemical syntheses, particularly in creating complex molecular structures. It's used in synthesizing various derivatives, including N-Boc protected amino esters, showcasing its versatility and importance in complex organic synthesis procedures (Kubryk & Hansen, 2006).

Chiral Monomer Precursor

It's utilized in synthesizing chiral monomer precursors for AABB-type stereoregular polyamides. The process involves intricate steps, including regioselective attack and tosylation, signifying the compound's critical role in developing specific, structured polymers (Gómez, Orgueira, & Varela, 2003).

Peptide Synthesis

It's actively used in peptide synthesis as a protected amino acid. The protection and deprotection of amino groups are crucial steps in peptide synthesis, and this compound provides stability against racemization, making it a valuable reagent in this domain (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Pharmaceutical Intermediates

It serves as an intermediate in the synthesis of natural products and pharmaceuticals. The compound's role in synthesizing intermediates like (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key component of the vitamin Biotin, underlines its importance in medicinal chemistry (Qin et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or in contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPLICWOIFEQMR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427322 | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205445-54-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4,5-trifluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)